molecular formula C16H18N2O3S B2649321 N-[2-(benzylsulfamoyl)ethyl]benzamide CAS No. 69462-92-6

N-[2-(benzylsulfamoyl)ethyl]benzamide

Cat. No.: B2649321
CAS No.: 69462-92-6
M. Wt: 318.39
InChI Key: HXIVMHLNRODZOT-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfamoyl)ethyl]benzamide is a synthetic benzamide derivative intended for research and experimental use by qualified professionals. This compound is part of the broader class of sulfamoyl benzamides, a group known for its significance in medicinal chemistry and drug discovery research . Benzamide scaffolds are frequently investigated as allosteric activators of enzymes like glucokinase, which is a key target in metabolic disease research . The structure of this compound, which integrates a benzamide core with a benzylsulfamoyl side chain, suggests potential for interaction with various biological targets. Researchers are exploring similar compounds for a range of potential applications, including their role in metabolic studies and enzyme modulation . The molecular framework is also featured in patented compounds investigated for various pharmacological activities, highlighting its relevance in early-stage therapeutic development . Handle with appropriate precautions. Refer to the safety data sheet for proper handling and storage. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(benzylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(15-9-5-2-6-10-15)17-11-12-22(20,21)18-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIVMHLNRODZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Benzylsulfamoyl Ethyl Benzamide

Retrosynthetic Analysis and Key Precursors for N-[2-(benzylsulfamoyl)ethyl]benzamide

A retrosynthetic analysis of this compound reveals two primary disconnections, logically dissecting the molecule into key precursors. The most apparent disconnection is at the amide bond, yielding benzoic acid or a derivative thereof and N-(2-aminoethyl)benzylsulfonamide. A further disconnection of the sulfonamide bond in the latter intermediate points to benzylamine (B48309) and a sulfonyl chloride derivative of 2-aminoethane.

This analysis identifies three key precursors for the total synthesis of this compound:

Benzoic acid or an activated derivative (e.g., benzoyl chloride): This forms the benzamide (B126) portion of the molecule.

2-Aminoethanesulfonyl chloride or a synthetic equivalent: This provides the ethylsulfamoyl backbone.

Benzylamine: This introduces the benzyl (B1604629) group to the sulfonamide.

Conventional Synthetic Pathways for the Benzamide Moiety of this compound

The formation of the benzamide linkage is a cornerstone of the synthesis of this compound. This is typically achieved through amidation reactions that couple a benzoic acid derivative with an appropriate amine.

Amidation Reactions and Coupling Strategies

The direct condensation of benzoic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires activation of the carboxylic acid. Several coupling agents have been developed to facilitate this transformation with high efficiency. Common strategies include:

Carbodiimide-mediated coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields.

Phosphonium and uronium salt-based coupling: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective in promoting amide bond formation.

Acid chloride method: A classic and often high-yielding approach involves the conversion of benzoic acid to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting benzoyl chloride is highly electrophilic and reacts readily with amines, often in the presence of a base to neutralize the HCl byproduct. askiitians.com

Optimization of Reaction Conditions and Yields

The efficiency of amidation reactions is highly dependent on several factors, and optimization of these conditions is crucial for achieving high yields and purity. Key parameters to consider include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used to avoid interference with the coupling reagents.

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. In some cases, heating may be required to drive the reaction to completion. researchgate.net

Stoichiometry: The molar ratio of the carboxylic acid, amine, coupling agent, and any additives can significantly impact the reaction outcome. Fine-tuning these ratios is often necessary to maximize the yield of the desired amide.

Base: In reactions that generate acidic byproducts, such as the acid chloride method, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically added to scavenge the acid.

Coupling AgentAdditiveTypical SolventTemperatureGeneral Yield Range
EDCHOBtDCM/DMF0 °C to RT70-95%
HBTU-DMF0 °C to RT80-98%
PyBOP-DMF0 °C to RT80-95%
SOCl₂-DCM or neatReflux85-99%

Synthetic Routes to the Sulfamoyl Moiety and its Integration into this compound

A plausible synthetic route begins with the reaction of a suitable 2-substituted ethane, such as 2-aminoethanol or 2-chloroethylamine, which can be converted to the corresponding sulfonyl chloride. This intermediate can then be reacted with benzylamine in the presence of a base to form N-benzyl-2-aminoethanesulfonamide.

Alternatively, a two-step process can be employed where a sulfonyl chloride is first reacted with a primary amine, followed by N-alkylation. For instance, 4-methylbenzenesulfonyl chloride can be treated with a primary amine to yield the corresponding sulfonamide, which can then be benzylated. nsf.gov This general strategy can be adapted for the synthesis of the N-benzylsulfamoyl portion of the target molecule.

The final integration of the sulfamoyl and benzamide moieties is typically achieved through an amide coupling reaction, as described in section 2.2.1, between the synthesized N-(2-aminoethyl)benzylsulfonamide and benzoic acid or its activated derivative.

Design and Chemical Synthesis of this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR). Modifications can be made to various parts of the molecule, with substitutions on the benzamide ring being a common strategy.

Strategies for Benzamide Ring Substitutions

Introducing substituents onto the benzamide ring can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity. Several synthetic strategies can be employed to achieve this:

Use of Substituted Benzoic Acids: The most straightforward approach is to start with a commercially available or synthetically prepared substituted benzoic acid. A wide variety of substituted benzoic acids with electron-donating or electron-withdrawing groups at the ortho, meta, or para positions are accessible. These can be converted to the corresponding acid chlorides or used directly in coupling reactions. researchgate.netnih.govgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions: For more complex substitutions that are not readily available, modern cross-coupling reactions offer a powerful tool. Starting from a halogenated benzamide (e.g., bromo- or iodo-substituted), palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig amination can be used to introduce a diverse range of substituents, including alkyl, aryl, and amino groups. acs.orgnih.govrsc.org This approach allows for the late-stage functionalization of the benzamide ring, providing access to a broad array of analogs.

The choice of strategy depends on the desired substituent and its position on the benzamide ring. The use of pre-substituted starting materials is often more direct for simpler analogs, while cross-coupling methods provide greater flexibility for more complex and diverse libraries of compounds.

Approaches for Sulfamoyl Group Diversification

Diversification of the sulfamoyl group in this compound analogs is a key strategy for modulating their physicochemical and biological properties. This is typically achieved by introducing a variety of primary and secondary amines to a suitable sulfonyl chloride precursor.

A general synthetic approach commences with the chlorosulfonation of a benzoic acid derivative, which is then reacted with an amine to form the sulfonamide. This sulfamoylbenzoic acid can subsequently be coupled with an amine to form the final benzamide. nih.gov The diversification of the sulfamoyl group is therefore primarily dependent on the range of amines employed in the sulfonamide-forming step.

Key Research Findings:

Varying Amine Substituents: A wide array of amines can be utilized to introduce diverse functionalities at the sulfamoyl moiety. These can range from simple alkyl and cycloalkyl amines to more complex aromatic and heterocyclic amines. For instance, the reaction of a chlorosulfonylated benzoic acid with amines like cyclopropylamine (B47189) or morpholine (B109124) has been reported to yield the corresponding N-substituted sulfamoylbenzoic acids. nih.gov

Influence of Substituents on Activity: The nature of the substituent on the sulfamoyl nitrogen can significantly influence the biological activity of the resulting compounds. For example, in a series of sulfamoyl benzamide derivatives, the substitution pattern on the sulfamoyl group was found to be critical for their inhibitory activity against certain enzymes. nih.gov

Table 1: Examples of Reagents for Sulfamoyl Group Diversification

Reagent Class Specific Examples Resulting Sulfamoyl Moiety
Primary Alkyl Amines Methylamine, Ethylamine, n-Butylamine N-methylsulfamoyl, N-ethylsulfamoyl, N-n-butylsulfamoyl
Cycloalkyl Amines Cyclopropylamine, Cyclohexylamine N-cyclopropylsulfamoyl, N-cyclohexylsulfamoyl
Secondary Amines Dimethylamine, Morpholine, Piperidine N,N-dimethylsulfamoyl, Morpholine-4-sulfonyl, Piperidine-1-sulfonyl
Aryl Amines Aniline, Substituted Anilines N-phenylsulfamoyl, N-(substituted phenyl)sulfamoyl

Modifications of the Ethyl Linker Chain

Approaches to modify the ethyl linker can involve starting with different diamine precursors or employing synthetic strategies to introduce substituents or alter the chain length. For instance, instead of ethylenediamine, one could use propylenediamine or other longer-chain diamines to increase the distance between the two ends of the molecule.

Key Research Findings:

Chain Homologation: The use of diamines with varying carbon chain lengths allows for the synthesis of analogs with extended or shortened linkers.

Introduction of Substituents: The ethyl linker can be substituted with various groups (e.g., methyl, hydroxyl) to introduce chirality or alter polarity. This can be achieved by using appropriately substituted diamine starting materials.

Conformational Restriction: The flexibility of the ethyl linker can be constrained by incorporating it into a cyclic structure, such as a piperazine (B1678402) or diazepane ring.

Table 2: Strategies for Ethyl Linker Modification

Modification Strategy Precursor Example Resulting Linker Structure
Chain Extension 1,3-Diaminopropane -NH-(CH₂)₃-NH-
Chain Shortening (Hypothetical) Methylenediamine -NH-CH₂-NH-
Introduction of Substituents 1,2-Diaminopropane -NH-CH(CH₃)-CH₂-NH-

Heterocyclic Incorporations and Hybrid Molecule Synthesis

The incorporation of heterocyclic rings into the this compound scaffold is a common strategy to enhance biological activity and introduce novel structural features. nih.gov Heterocycles can be appended to or replace either the benzamide or the benzyl portion of the molecule. nih.govnih.gov

The synthesis of such hybrid molecules often involves the use of heterocyclic carboxylic acids or heterocyclic amines as starting materials in the amide or sulfonamide formation steps, respectively. nih.govnih.gov For example, a heterocyclic carboxylic acid can be coupled with 2-(benzylsulfamoyl)ethan-1-amine to introduce the heterocycle at the benzamide position. Conversely, a heterocyclic sulfonyl chloride could be reacted with N-benzoylethylenediamine.

Key Research Findings:

Bioisosteric Replacement: Aromatic and heteroaromatic rings can often be interchanged to improve properties such as solubility or metabolic stability. For instance, the benzamide moiety could be replaced with a pyridinecarboxamide or a thiophenecarboxamide.

Access to Novel Chemical Space: The vast number of available heterocyclic building blocks allows for the creation of a wide diversity of hybrid molecules with unique three-dimensional shapes and charge distributions.

Modulation of Pharmacological Profile: The introduction of specific heterocyclic systems has been shown to impart particular biological activities. For example, sulfonamide derivatives containing pyrimidine (B1678525) or benzothiazole (B30560) moieties have been investigated for their antiviral properties. nih.gov

Table 3: Examples of Heterocyclic Building Blocks for Hybrid Synthesis

Heterocyclic Building Block Point of Incorporation Potential Resulting Moiety
Pyridine-4-carboxylic acid Benzamide portion N-[2-(benzylsulfamoyl)ethyl]isonicotinamide
Thiophene-2-sulfonyl chloride Benzylsulfamoyl portion N-benzoyl-N'-[(thiophen-2-yl)sulfonyl]ethane-1,2-diamine
2-Aminothiazole Benzamide portion (as the amine) 2-({[N-(thiazol-2-yl)carbamoyl]methyl}sulfamoyl)benzoic acid derivative

Considerations for Scalability and Process Chemistry of this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of several process chemistry principles to ensure efficiency, safety, and cost-effectiveness.

Key Considerations for Scalability:

Reagent Selection and Stoichiometry: For large-scale synthesis, the use of hazardous or expensive reagents should be minimized. For example, while oxalyl chloride is effective for activating carboxylic acids, its toxicity and the generation of gaseous byproducts can be problematic on a large scale. walisongo.ac.id Alternative coupling agents with better safety profiles and atom economy would be preferable. walisongo.ac.id The stoichiometry of the reactants needs to be optimized to maximize yield and minimize waste.

Solvent Choice and Recovery: The choice of solvent is critical. Ideally, solvents should be non-toxic, environmentally benign, and easily recoverable. Reactions performed in aqueous media, where the product precipitates and can be isolated by filtration, can simplify purification and reduce the use of organic solvents. google.com

Reaction Conditions: Temperature control is crucial, especially for exothermic reactions like chlorosulfonation or the formation of acid chlorides. google.com The reaction time and mixing efficiency also need to be optimized for large-scale reactors.

Purification Methods: Chromatographic purification, which is common in laboratory settings, is often not feasible for large-scale production. Crystallization is a preferred method for purifying the final product and intermediates, as it is generally more scalable and cost-effective.

Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards, such as runaway reactions, the handling of corrosive reagents (e.g., chlorosulfonic acid), and the evolution of toxic gases.

Table 4: Comparison of Synthetic Routes for Scalability

Synthetic Step Laboratory-Scale Method Potential Scalable Alternative Rationale for Change
Carboxylic Acid Activation Oxalyl Chloride/DMF Thionyl Chloride, or catalytic methods Lower cost, different byproduct profile, avoidance of highly toxic reagents.
Amide Coupling HATU, HOBt/EDC Direct thermal condensation (if feasible), use of less expensive coupling agents. Cost reduction, improved atom economy.
Solvent Dichloromethane, DMF Toluene, Ethyl Acetate, Water Lower toxicity, easier recovery, potential for simplified workup.

Advanced Structural Elucidation and Conformational Analysis of N 2 Benzylsulfamoyl Ethyl Benzamide

Spectroscopic Characterization Techniques for Molecular Architecture Confirmation

Spectroscopic methods provide the foundational evidence for the molecular structure of N-[2-(benzylsulfamoyl)ethyl]benzamide by probing the electronic and vibrational states of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not publicly available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented chemical shifts of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzamide (B126) and benzyl (B1604629) groups would typically appear in the downfield region of 7.2-8.0 ppm. chemicalbook.comlibretexts.org The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms and the sulfonyl group are expected in the 3.0-4.5 ppm range, influenced by the electronegativity of the neighboring atoms. The two NH protons (one amide, one sulfonamide) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration, typically in the range of 6.5-8.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the benzamide group is the most deshielded, with a predicted chemical shift in the 165-175 ppm region. libretexts.org Aromatic carbons are expected between 125-140 ppm. The methylene carbons of the ethyl linker and the benzyl group would likely resonate in the 40-55 ppm range. compoundchem.comoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Benzamide C=O---167-170
Benzamide Ar-C (quaternary)---132-135
Benzamide Ar-CH7.4-7.9127-132
Amide N-H8.0-8.5 (broad)---
-CO-NH-CH₂ -3.4-3.739-42
-CH₂-CH₂ -NH-SO₂-3.2-3.542-45
Sulfonamide N-H5.0-6.0 (broad)---
Benzyl Ar-C (quaternary)---137-140
Benzyl Ar-CH7.2-7.4127-129
Benzyl CH₂ 4.2-4.446-49

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. chegg.comrsc.org The amide I band (primarily C=O stretch) should appear as a strong absorption around 1650-1630 cm⁻¹. unite.edu.mk The N-H stretching vibrations for both the amide and sulfonamide groups would be visible in the 3400-3200 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give rise to distinct signals in the fingerprint region. While C=O bonds often show a strong band in the IR spectrum, they can be weaker in the Raman spectrum. Conversely, the symmetric S=O stretch might be more prominent in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide & Sulfonamide)Stretch3400-3200Medium-Strong
C-H (Aromatic)Stretch3100-3000Medium
C-H (Aliphatic)Stretch3000-2850Medium
C=O (Amide I)Stretch1650-1630Strong
N-H (Amide II)Bend1570-1515Medium
C=C (Aromatic)Stretch1600, 1475Medium-Weak
S=O (Sulfonamide)Asymmetric Stretch1350-1300Strong
S=O (Sulfonamide)Symmetric Stretch1160-1140Strong
S-N (Sulfonamide)Stretch970-950Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₆H₁₈N₂O₃S), the calculated exact mass is approximately 318.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 318 would be expected. The fragmentation is likely to occur at the molecule's weakest points, primarily the amide and sulfonamide bonds. nih.gov Key fragmentation pathways would include:

Alpha-cleavage at the amide C-N bond, leading to the formation of a stable benzoyl cation at m/z 105. This is often a base peak in the spectra of benzamides. researchgate.netyoutube.com

Further fragmentation of the benzoyl cation via loss of carbon monoxide (CO) would yield a phenyl cation at m/z 77. researchgate.net

Cleavage of the N-S bond or the benzyl C-N bond in the sulfonamide moiety, leading to other characteristic fragments. For example, cleavage of the benzyl group could produce a tropylium (B1234903) ion at m/z 91.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of similar structures allows for a detailed prediction. nih.gov The molecule likely adopts a conformation governed by both intramolecular steric constraints and intermolecular forces. A key feature in the crystal packing would be intermolecular hydrogen bonding. The N-H groups of both the amide and sulfonamide functions can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups are strong hydrogen bond acceptors. researchgate.netacs.org It is highly probable that these interactions would link molecules into chains or more complex three-dimensional networks, with N-H···O hydrogen bond distances typically in the range of 2.8 to 3.1 Å. nih.govnih.gov The relative orientation of the two aromatic rings would be a defining conformational feature, likely adopting a twisted or gauche conformation to minimize steric hindrance. nih.gov

Chiroptical Spectroscopy for Stereochemical Insights (if applicable to this compound or its derivatives)

However, if chiral derivatives were to be synthesized, for instance by introducing a stereocenter on the ethyl linker or the benzyl group, then chiroptical techniques would become a powerful tool for determining the absolute configuration of the new stereocenter.

Solution-State Conformational Analysis of this compound via Advanced NMR Techniques

While single-crystal X-ray diffraction reveals the static conformation in the solid state, the molecule may adopt different, more flexible conformations in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the solution-state structure.

A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. For this compound, cross-peaks in a NOESY spectrum could reveal spatial proximities between:

Protons on the benzamide ring and protons on the ethyl linker.

Protons on the benzyl ring and protons on the ethyl linker.

Protons on the benzamide ring and protons on the benzyl ring, which would indicate a folded conformation where the two aromatic systems are in close proximity.

By analyzing these spatial relationships, the predominant conformation or ensemble of conformations that the molecule adopts in a given solvent can be determined, providing a dynamic picture of its three-dimensional structure.

Molecular Mechanisms of Action and Biological Target Investigations of N 2 Benzylsulfamoyl Ethyl Benzamide

Enzymatic Modulatory Profiles of N-[2-(benzylsulfamoyl)ethyl]benzamide

The primary enzymatic activity identified for the sulfamoyl benzamide (B126) class of compounds is the allosteric activation of glucokinase. This targeted action has positioned these molecules as subjects of interest in the study of metabolic disorders.

Sulfamoyl benzamides belong to a class of small-molecule glucokinase activators (GKAs) that enhance the enzyme's function through an allosteric mechanism. scispace.comnih.gov Glucokinase (GK) plays a crucial role as a glucose sensor in pancreatic β-cells and liver hepatocytes, catalyzing the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis and glycogen synthesis. nih.gov GKAs bind to a site on the enzyme distinct from the glucose binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax). mdpi.comnih.gov This activation of glucokinase leads to enhanced glucose uptake and metabolism in the liver and increased glucose-stimulated insulin secretion from the pancreas, thereby contributing to lower blood glucose levels. nih.gov The therapeutic potential of GKAs, including various benzamide derivatives, has been extensively explored for the management of type 2 diabetes mellitus. nih.govthesciencein.org

Computational docking studies on various sulfamoyl benzamide derivatives have elucidated their binding mode within the allosteric site of the glucokinase enzyme. scispace.comresearchgate.net This site is a hydrophobic pocket located approximately 20 Å away from the catalytic glucose-binding site. mdpi.com While the precise interactions of this compound have not been individually detailed, a consistent binding pattern has emerged for this class of compounds.

A critical interaction involves the formation of a hydrogen bond between the carbonyl oxygen of the benzamide group and the backbone amide of Arginine 63 (Arg63). scispace.com This interaction is a key anchor point for the molecule within the allosteric pocket. Additionally, the various substituents on the benzamide and sulfamoyl portions of the molecule engage in multiple hydrophobic and van der Waals interactions with surrounding amino acid residues, further stabilizing the enzyme-activator complex. These residues typically include Valine 62 (Val62), Proline 66 (Pro66), Isoleucine 211 (Ile211), Tyrosine 214 (Tyr214), and Valine 452 (Val452). mdpi.com The specific nature and orientation of these interactions are crucial for the potency of the glucokinase activation.

Table 1. Key Amino Acid Residue Interactions for Sulfamoyl Benzamide Glucokinase Activators
Interacting ResidueType of InteractionRole in Binding
Arginine 63 (Arg63)Hydrogen BondPrimary anchor for the benzamide carbonyl group. scispace.com
Tyrosine 214 (Tyr214)π-π StackingStabilizes the aromatic rings of the activator molecule.
Valine 62 (Val62)HydrophobicContributes to the stability of the ligand within the hydrophobic pocket. mdpi.com
Proline 66 (Pro66)HydrophobicForms part of the hydrophobic binding pocket. mdpi.com
Isoleucine 211 (Ile211)HydrophobicInteracts with hydrophobic moieties of the activator. mdpi.com
Valine 452 (Val452)HydrophobicContributes to the overall hydrophobic interaction profile. mdpi.com

Kinetic analyses of glucokinase in the presence of benzamide activators demonstrate a significant shift in the enzyme's glucose dependency. These activators cause a conformational change in the enzyme from a low-affinity "super-open" state to a high-affinity "closed" state, effectively lowering the glucose concentration required for half-maximal activity (S0.5). nih.govnih.gov This sensitizes the enzyme to ambient glucose levels.

In vitro enzymatic assays have been used to quantify the efficacy of various sulfamoyl benzamide derivatives. The activity is often expressed as an "activation fold," which represents the factor by which the compound increases the enzyme's activity at a given glucose concentration compared to the baseline. For some novel sulfamoyl benzamide derivatives, activation folds have been reported in the range of 2.03 to 2.09, indicating a doubling of the enzyme's catalytic efficiency under the tested conditions. thesciencein.org These studies confirm that the sulfamoyl benzamide scaffold is a viable pharmacophore for potent allosteric glucokinase activation. researchgate.netresearchgate.net

Table 2. Representative Kinetic Data for Glucokinase Activation by Sulfamoyl Benzamide Derivatives
Compound SeriesParameter MeasuredObserved ValueReference
Novel Sulfamoyl BenzamidesActivation Fold2.03 - 2.09 thesciencein.org
3,5-disubstituted BenzamidesIn vivo EfficacyRobust glucose lowering nih.gov
Phenylethyl BenzamidesAntihyperglycemic ActivitySignificant glucose reduction in OGTT scispace.com

While the primary focus of research on this compound and its analogs has been on glucokinase, the broader benzamide class of molecules is known to interact with various other enzymes. However, specific screening data for this compound against a wide panel of other enzyme systems is not extensively documented in the current scientific literature. Therefore, its selectivity profile beyond glucokinase remains an area for further investigation.

Allosteric Glucokinase Activation by Sulfamoyl Benzamides[7],[3],

Receptor Binding and Ligand-Receptor Interaction Studies

The benzamide scaffold is a common feature in ligands for a diverse range of G-protein coupled receptors (GPCRs) and ion channels. For instance, different benzamide derivatives have been developed as antagonists for dopamine receptors, sigma-1 receptors, and the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org Studies on N-benzyl substituted compounds have also shown interactions with serotonergic, adrenergic, and histaminergic receptors. nih.gov

However, dedicated receptor binding and interaction studies specifically for this compound are limited. Its potential off-target effects mediated by receptor interactions have not been fully characterized, and its binding affinity profile across a standard panel of receptors is not publicly available in the reviewed literature.

Modulation of Protein-Protein Interactions by this compound

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a growing class of therapeutic targets. ajwilsonresearch.comnih.gov Small molecules can modulate these interactions either by inhibiting or stabilizing the protein complex. researchgate.net

A key regulatory mechanism for glucokinase (GK) in hepatocytes involves its protein-protein interaction with the glucokinase regulatory protein (GKRP). In a low-glucose state, GKRP binds to GK and sequesters it within the nucleus, rendering it inactive. researchgate.net The binding of allosteric glucokinase activators, such as sulfamoyl benzamides, to glucose-bound GK can modulate this interaction. Studies have shown that GK activators interact with free GK, which in turn impairs the association of GK with GKRP. researchgate.net This disruption of the GK-GKRP complex leads to the translocation of GK from the nucleus to the cytoplasm, thereby increasing its availability to participate in glucose metabolism. This represents an indirect modulation of a critical protein-protein interaction.

Furthermore, the sulfonamide moiety itself has been incorporated into molecules designed to act as covalent inhibitors of PPIs, such as the interaction between HDM2 and p53, highlighting the potential utility of this functional group in the design of PPI modulators. nih.gov

Investigation of this compound's Influence on Specific Cellular Pathways

Analysis of NLRP3 Inflammasome Inhibition Mechanisms by Sulfonamide Analogues

While numerous studies have investigated sulfonamide analogues as inhibitors of the NLRP3 inflammasome, no specific data was found for this compound. Research in this area has identified other sulfonamide-containing compounds that can interfere with the assembly and activation of the NLRP3 inflammasome complex, a key component of the innate immune system involved in inflammatory responses. These compounds often work by directly binding to the NLRP3 protein. However, without specific studies on this compound, its potential role in this pathway remains unelucidated.

Mechanisms of Viral Replication Inhibition, e.g., Pregenomic RNA Encapsidation (for sulfamoylbenzamide derivatives)

The scientific literature describes a class of compounds known as sulfamoylbenzamide derivatives that are capable of inhibiting the replication of certain viruses, such as Hepatitis B Virus (HBV). The mechanism for these derivatives often involves the modulation of viral capsid assembly, which can interfere with the encapsidation of pregenomic RNA (pgRNA), a crucial step in the viral life cycle. This disruption prevents the formation of viable viral particles. There is currently no evidence to suggest that this compound shares this mechanism of action or has any activity against viral replication.

Elucidation of Anti-pathogen Action Mechanisms

No research detailing the anti-pathogen action mechanisms of this compound could be located.

Structure Activity Relationship Sar Studies of N 2 Benzylsulfamoyl Ethyl Benzamide and Its Derivatives

Impact of Benzamide (B126) Ring Substitutions on Biological Activity

Modifications to the benzamide ring have been shown to significantly influence the biological activity of this class of compounds. The nature, position, and size of substituents play a crucial role in modulating the interaction with biological targets.

Research into related sulfonamidebenzamide scaffolds has highlighted the importance of steric factors over electronic factors in determining biological activity. Studies on a series of 2-sulfonamidebenzamides revealed that smaller substituents on the benzamide ring were well-tolerated, while larger groups, such as naphthyl, led to inactive compounds. nih.gov For instance, analogs with 5-chloro, 5-methyl, and 5-fluoro substituents demonstrated similar and potent activity, suggesting that the electronic nature of the substituent (electron-donating vs. electron-withdrawing) was less critical than its size. nih.gov This indicates a sterically constrained binding pocket for the benzamide portion of the molecule. nih.gov

In other, structurally related benzamide series, the aromatic nature of the ring itself was found to be essential for binding affinity. Replacing the phenyl group with aliphatic moieties of similar size resulted in a loss of activity. nih.gov Preliminary SAR studies on different N-substituted benzamide derivatives have also shown that the introduction of certain groups, such as a chlorine atom or a nitro-group, can significantly decrease antiproliferative activity, further underscoring the sensitivity of this ring to substitution. nih.gov

Compound SeriesRing PositionSubstituentBiological ActivitySource
2-Sulfonamidebenzamides5-ClActive (EC50 = 0.055 μM) nih.gov
2-Sulfonamidebenzamides5-CH3Active (EC50 = 0.069 μM) nih.gov
2-Sulfonamidebenzamides5-FActive (EC50 = 0.013 μM) nih.gov
2-Sulfonamidebenzamides-NaphthylInactive nih.gov
Benzamide Inhibitors-PhenylActive nih.gov
Benzamide Inhibitors-Aliphatic groupsInactive nih.gov

The position of substituents on the benzamide ring is a key determinant of activity. In the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share the benzamide feature, moving substituents around the phenyl ring led to significant variations in potency. For example, while a compound with 3-Cl and 2-Me substitutions on the benzamide ring was highly active, replacing these with a single 4-ethyl or 4-fluoro group substantially reduced activity. nih.gov This suggests that specific positions on the ring are critical for establishing favorable interactions with the target, and that activity is not solely dependent on the physicochemical properties of the substituent but also its spatial orientation.

Influence of Sulfamoyl Moiety Modifications on Potency and Selectivity

The sulfamoyl group is a cornerstone of the N-[2-(benzylsulfamoyl)ethyl]benzamide scaffold, and modifications to this moiety have proven to be a fruitful strategy for fine-tuning biological activity.

Systematic substitution on the sulfamoyl nitrogen has been explored to probe its role in target engagement. In studies targeting human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), various amines, including aliphatic and cyclic amines, were used to derivatize the sulfonamide. nih.govrsc.org For instance, compounds were synthesized incorporating N-cyclopropyl, N-benzyl, and morpholine (B109124) groups at this position. nih.govrsc.org

One notable derivative, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, demonstrated potent inhibitory activity against h-NTPDase2, highlighting the favorable contribution of the N-benzyl group in this scaffold. nih.govrsc.org The ability to substitute this nitrogen with a range of groups, from small alkyls like cyclopropyl (B3062369) to larger aromatic systems like benzylamine (B48309), indicates that this position is amenable to modification for optimizing potency and selectivity against different targets. nih.govrsc.org

Base ScaffoldSulfamoyl Nitrogen SubstituentTargetActivity (IC50)Source
2-chloro-N-(4-methoxyphenyl)benzamideBenzyl (B1604629)h-NTPDase2Sub-micromolar nih.govrsc.org
2-chlorobenzoic acidCyclopropylh-NTPDase80.28 ± 0.07 μM nih.govrsc.org
3-(morpholinosulfonyl)benzamideMethoxy-phenyl (on amide)h-NTPDase2Sub-micromolar nih.govrsc.org

The conformation of the sulfonamide linker is crucial for orienting the connected chemical moieties correctly within the binding site. The dihedral angle between the aromatic rings connected by the sulfonamide linker can significantly impact molecular geometry. nih.govresearchgate.net Incorporating cyclic structures, such as a morpholine ring, onto the sulfamoyl group can introduce conformational constraints. nih.govrsc.org The synthesis of N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide resulted in a potent inhibitor of h-NTPDase2, suggesting that the constrained conformation imposed by the morpholine ring is beneficial for activity against this specific target. nih.govrsc.org Such constraints can reduce the entropic penalty upon binding and lock the molecule into a more bioactive conformation.

Role of the Ethyl Linker and Benzyl Group in Target Recognition and Binding Affinity

In a related series of sulfamoyl benzamide inhibitors, a compound featuring an N-benzyl group on the sulfamoyl moiety was identified as a potent inhibitor. nih.govrsc.org This finding reinforces the importance of the benzyl group for achieving high potency. The ethyl linker serves to position the terminal benzyl group at an optimal distance and orientation relative to the core benzamide-sulfamoyl scaffold, allowing it to effectively engage with its sub-pocket on the target protein. The flexibility and length of this linker are critical for allowing the entire molecule to adopt the necessary conformation for stable binding.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in modern drug discovery and development, providing a predictive framework to design new, more potent compounds and to understand the molecular properties that govern their activity. For the derivatives of this compound, the development of QSAR models can offer significant insights into their mechanism of action and guide the synthesis of analogs with improved therapeutic potential.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are, in turn, determined by the compound's molecular structure. By systematically modifying the structure of this compound and observing the corresponding changes in biological activity, a dataset can be generated to build a predictive QSAR model.

The development of a robust QSAR model for this compound derivatives involves several key steps:

Data Set Selection: A series of this compound derivatives with a wide range of biological activities is required. The biological activity is typically expressed as the concentration of the compound required to elicit a specific response (e.g., IC50 or EC50), which is then converted to a logarithmic scale (e.g., pIC50) for the QSAR study.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each derivative. These descriptors can be classified into several categories:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms, number of rings).

Topological descriptors: Describing the connectivity of atoms in the molecule (e.g., molecular connectivity indices, Wiener index).

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).

Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and polarizability.

Model Development: Statistical methods are employed to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. The goal is to select a subset of descriptors that best explains the variance in the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques. Cross-validation (e.g., leave-one-out) is a common internal validation method. For external validation, the initial dataset is divided into a training set (to build the model) and a test set (to evaluate its predictive ability on new compounds).

For derivatives of this compound, a hypothetical QSAR study might explore substitutions on the benzamide ring, the benzyl ring, and modifications to the ethylsulfamoyl linker. The resulting data could be presented in a table format as shown below.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundR1 (Benzamide Ring)R2 (Benzyl Ring)Biological Activity (pIC50)LogPMolecular Weight
1HH5.23.1320.4
24-ClH5.83.8354.8
34-OCH3H5.53.0350.4
4H4-NO26.13.2365.4
54-Cl4-NO26.73.9399.8

Based on such a dataset, a QSAR equation could be derived. For instance, a simplified hypothetical MLR model might look like:

pIC50 = 0.5 * LogP + 0.01 * Molecular Weight + c

Where 'c' is a constant. This equation would suggest that both lipophilicity and molecular size contribute positively to the biological activity of these derivatives.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied. These methods consider the 3D alignment of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The results of a CoMFA or CoMSIA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For example, a CoMSIA study on this compound derivatives might reveal that:

A bulky, electron-withdrawing group at the para-position of the benzamide ring is favorable for activity.

A hydrogen bond donor group on the benzyl ring enhances activity.

Increased hydrophobicity in the linker region is detrimental to activity.

The statistical validation of the developed QSAR models is crucial. Key statistical parameters include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust and predictive QSAR model should have high values of R² and Q², and a low standard error.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

ParameterValueInterpretation
0.92The model explains 92% of the variance in the biological activity.
Q² (Leave-one-out)0.85The model has good internal predictive ability.
Standard Error0.25The model has a low error in its predictions.

Computational Chemistry and Molecular Modeling Approaches for N 2 Benzylsulfamoyl Ethyl Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of N-[2-(benzylsulfamoyl)ethyl]benzamide, docking simulations are employed to forecast its binding mode and affinity within the active site of a protein target. This technique is crucial for elucidating the structural basis of its biological activity. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search algorithm that explores various binding poses, which are then scored to identify the most favorable interactions. nih.gov

Through molecular docking, it is possible to identify "binding hotspots," which are specific amino acid residues within the target's active site that contribute significantly to the binding energy. For a molecule like this compound, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The benzamide (B126) and sulfonamide moieties are key pharmacophoric features capable of forming hydrogen bonds with polar residues, while the benzyl (B1604629) and ethyl groups can engage in hydrophobic contacts. semanticscholar.org The precise pattern of these interactions forms an "interaction fingerprint" that characterizes the binding of the compound. For instance, docking studies on similar benzamide derivatives have revealed crucial hydrogen bond interactions with residues like arginine and glycine, which are pivotal for anchoring the ligand in the binding pocket. mdpi.com

Table 1: Illustrative Key Interactions for this compound in a Hypothetical Active Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residue
Hydrogen Bond DonorSulfonamide N-HAspartate, Glutamate
Hydrogen Bond AcceptorCarbonyl Oxygen, Sulfonyl OxygensArginine, Lysine, Serine
HydrophobicBenzyl Ring, Ethyl LinkerLeucine, Isoleucine, Valine
π-π StackingBenzamide Ring, Benzyl RingPhenylalanine, Tyrosine, Tryptophan

Virtual screening utilizes molecular docking to rapidly assess large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with the known structure of this compound, virtual screening can be employed to discover novel analogs with potentially improved activity or selectivity. researchgate.net This process involves docking thousands to millions of molecules against the target protein and ranking them based on their predicted binding affinity. Hits from this in silico screen can then be prioritized for chemical synthesis and experimental testing, significantly streamlining the discovery of new lead compounds.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com For this compound, DFT can be employed to calculate a range of molecular properties that govern its reactivity and interactions. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding. researchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated for Benzamide/Sulfonamide Analogs

ParameterSignificance
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and stability. mdpi.com
Dipole Moment (μ)Measures the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.

Pharmacophore Model Generation and Refinement for this compound

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. nih.gov For this compound and its analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can be generated based on the structure of the ligand-protein complex obtained from docking or based on a set of known active molecules. Once developed, the pharmacophore model can be used as a 3D query to search for other molecules in a database that possess the same essential features, thereby identifying structurally diverse compounds with a similar biological activity profile.

Pre Clinical Biological Evaluation Methodologies and Findings Non Clinical Outcomes

In Vitro Enzymatic Assays for Activity Quantification and Mechanistic Elucidation

In the preclinical evaluation of a new chemical entity, in vitro enzymatic assays are fundamental for quantifying its biological activity and elucidating its mechanism of action at a molecular level. For a compound like N-[2-(benzylsulfamoyl)ethyl]benzamide, researchers would first identify putative protein targets based on its chemical structure or therapeutic indication.

A typical approach involves screening the compound against a panel of purified enzymes to determine its inhibitory or activating effects. For instance, if the compound were designed as a kinase inhibitor, assays would measure the phosphorylation of a substrate in the presence of the compound. The potency of the compound is commonly expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Mechanistic studies would follow to understand how the compound interacts with its target. This could involve kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to measure the binding affinity and thermodynamics of the compound-enzyme interaction.

Cell-Based Assays for Functional Response and Pathway Modulation

To understand the biological effects of a compound in a more physiological context, cell-based assays are utilized. These assays assess the compound's activity within a living cell, providing insights into its functional response and its ability to modulate specific signaling pathways.

For a compound of interest, initial cytotoxicity assays would be performed on various cell lines to determine its therapeutic window. Subsequently, functional assays relevant to the proposed therapeutic target would be conducted. For example, if the compound is intended to have anti-inflammatory properties, its effect on cytokine production in immune cells stimulated with an inflammatory agent could be measured using techniques like ELISA.

To investigate pathway modulation, researchers might use reporter gene assays, where the activity of a specific transcription factor is linked to the expression of a reporter protein. Western blotting or immunofluorescence could be used to assess changes in the phosphorylation status or localization of key proteins within a signaling cascade.

Theoretical Considerations for Biological Distribution and Metabolism of this compound

In the early stages of drug discovery, computational or in silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in prioritizing candidates with favorable pharmacokinetic profiles. For this compound, various software platforms could be used to estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition.

Table 1: Hypothetical In Silico ADME Predictions

Property Predicted Value Influence of Structural Features
Molecular Weight 320.4 g/mol Within the range for good oral bioavailability.
logP 2.5 Moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Aqueous Solubility Low to moderate The amide and sulfonamide groups may improve solubility, but the aromatic rings decrease it.
Human Intestinal Absorption High Favorable molecular size and lipophilicity.
Blood-Brain Barrier Penetration Low The polar sulfonamide group may limit CNS penetration.
CYP2D6 Inhibition Possible Aromatic rings could interact with the active site of CYP enzymes.

| Plasma Protein Binding | High | Lipophilic character suggests significant binding to plasma proteins like albumin. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific data exists for this compound.

To identify potential metabolic pathways, in vitro studies using liver microsomes, hepatocytes, or recombinant CYP enzymes are conducted. These systems contain the primary enzymes responsible for drug metabolism. This compound would be incubated with these systems, and the resulting metabolites would be identified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Based on its structure, potential metabolic pathways for this compound could include:

Hydroxylation of the aromatic rings.

N-debenzylation of the sulfonamide nitrogen.

Amide hydrolysis leading to the formation of benzoic acid and 2-(benzylsulfamoyl)ethanamine.

Sulfonamide hydrolysis , although generally more stable than amide bonds.

The identification of major metabolites is crucial for understanding the compound's clearance mechanism and for identifying any potentially reactive or toxic byproducts.

Ex Vivo Models for Organ-Specific Effects

Ex vivo models, which involve the use of tissues or organs isolated from an organism, can provide valuable information on organ-specific effects. While no research has been published on the use of ex vivo models for this compound, this methodology could be applied depending on the research focus. For instance, if the compound were being investigated for cardiovascular effects, isolated artery rings could be used to study its vasodilatory or vasoconstrictive properties. Similarly, if gastrointestinal effects were of interest, isolated intestinal segments could be used to examine effects on motility or secretion.

Future Research Directions and Translational Perspectives for N 2 Benzylsulfamoyl Ethyl Benzamide

Rational Design of Next-Generation N-[2-(benzylsulfamoyl)ethyl]benzamide Analogs with Enhanced Biological Profiles

The cornerstone of advancing this compound lies in the rational design of new analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are paramount to this effort. By systematically modifying the core structure, researchers can elucidate the chemical features critical for biological activity. nih.gov Drawing inspiration from research on related phenylsulfonyl-benzamide and N-substituted benzamide (B126) derivatives, several key modification points can be identified on the this compound scaffold for SAR exploration. nih.govnih.gov

Key areas for modification include:

The Benzamide Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate lipophilicity and electronic properties, potentially enhancing target binding. nih.gov

The Benzyl (B1604629) Group of the Sulfonamide: Substitution on this phenyl ring can influence interactions with secondary binding pockets on a target protein.

The Ethylene Linker: Altering the length or rigidity of this linker can optimize the spatial orientation of the benzamide and benzylsulfamoyl groups, leading to improved target engagement.

The Amide and Sulfonamide NH Groups: Alkylation or replacement with bioisosteres could improve metabolic stability and cell permeability. nih.gov

Molecular modeling and docking studies will be instrumental in this process, providing insights into the binding modes of designed analogs and helping to prioritize synthetic efforts. nih.govnih.gov For example, research on analogous 2-sulfonamidebenzamides showed that modifications to the benzamide phenyl ring often led to inactive compounds, suggesting this part of the molecule may be crucial for target recognition. nih.gov Conversely, structure-guided modifications of a similar benzamide-sulfonamide scaffold successfully yielded potent and selective inhibitors of parasitic enzymes over their human counterparts, demonstrating the power of this approach to achieve selectivity. nih.gov

The following table, based on findings from analogous compound series, illustrates how a systematic SAR study could be structured to guide the design of next-generation analogs.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data from Analogous Benzamide Scaffolds to Guide Future Design
Analog SeriesModification Site (R-group)SubstitutionObserved Effect on Biological Activity (e.g., IC50)Reference
Phenylsulfonyl-benzamidesBenzamide Phenyl Ring4-CF3Improved anti-proliferative activity in cancer cell lines nih.gov
N-(2-(Benzylamino)-2-oxoethyl)benzamide AnalogsBenzamide Phenyl Ring4-CF3More favorable for β-cell protective activity than 3-CF3 nih.gov
2-Sulfonamidebenzamides (MrgX1 PAMs)Benzamide Phenyl RingPyridine moieties, Naphthyl moietyLed to inactive compounds, highlighting sensitivity to changes nih.gov
Uracil-based Benzamides (DPP-4 Inhibitors)Benzamide Phenyl Ring4'-chlorine substituted methyl amideShowed most potent DPP-4 activity (IC50 = 1.6 nM) nih.gov
Sulfamoyl Benzamide (NTPDase Inhibitors)Sulfonamide MoietyCyclopropyl (B3062369) groupPotent and selective inhibition of h-NTPDase8 (IC50 = 0.28 µM) rsc.org

Application of Advanced Synthetic Methodologies (e.g., flow chemistry, photocatalysis) to this compound Synthesis

To support extensive SAR studies and prepare for potential larger-scale production, the adoption of advanced synthetic methodologies is crucial. Traditional batch synthesis of benzamides and sulfonamides can be time-consuming and challenging to scale. nih.govnanobioletters.com Modern techniques offer significant advantages in terms of efficiency, safety, and reproducibility.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor can improve reaction control, reduce reaction times, and facilitate safer handling of reactive intermediates. This would be particularly beneficial for the key amide and sulfonamide bond-forming steps.

Photocatalysis: Light-mediated reactions could open new avenues for functionalizing the aromatic rings of the this compound scaffold under mild conditions, allowing for the introduction of novel chemical diversity that is inaccessible through traditional thermal methods.

Ultrasound-Assisted Synthesis: The use of ultrasound cavitation has been shown to accelerate the synthesis of related heterocyclic sulfonamides, offering an eco-friendly and efficient protocol. mdpi.com This method could be adapted for the synthesis of the target compound and its derivatives.

These advanced methods can accelerate the drug discovery process by enabling the rapid generation of analog libraries for biological screening. researchgate.net

Integration of Multi-Targeting Strategies in the Development of this compound Derivatives

The complex nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target-directed ligands (MTDLs) that can modulate several pathological pathways simultaneously. nih.govjneonatalsurg.com The this compound scaffold is well-suited for this approach. Benzamide and sulfonamide derivatives are known to inhibit a wide range of enzymes and receptors. ajchem-b.comopenaccesspub.org

Future research should explore the design of hybrid molecules based on the this compound core. For instance, by incorporating structural motifs from known inhibitors of different targets, it may be possible to create dual-acting agents. One study successfully designed a compound based on a naphthalene-sulfonamide and a benzamide group to create a multi-target agent for diabetes and Alzheimer's disease. mdpi.com Similarly, researchers have developed benzamide derivatives that dually inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. nih.gov This strategy could be applied to the this compound scaffold to address complex diseases where a multi-target approach is considered more effective than single-target agents.

Development of Novel Assay Platforms for Comprehensive Biological Profiling of this compound

A thorough understanding of the biological profile of this compound and its analogs requires the use of sophisticated and often customized assay platforms. Initial screening should move beyond simple binding or enzymatic assays to more physiologically relevant systems.

High-Content Screening (HCS): Using automated microscopy and cell imaging, HCS can assess the effects of compounds on multiple cellular parameters simultaneously, such as cell morphology, protein localization, and organelle health. This provides a much richer dataset than traditional single-endpoint assays.

Phenotypic Screening: Testing compounds in disease-relevant cellular models (e.g., patient-derived cells) can identify molecules that produce a desired therapeutic effect without a priori knowledge of the specific molecular target.

Targeted Panel Screening: As potential biological targets are identified, analogs should be screened against panels of related enzymes or receptors to determine their selectivity profile. For example, sulfamoyl benzamide derivatives have been screened against a panel of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) to identify potent and selective inhibitors for specific isoforms involved in cancer and thrombosis. rsc.org Similarly, new sulfonamide-benzamides were evaluated for their allosteric modulation of the MrgX1 receptor using a Ca2+ imaging assay in a stably expressing cell line. nih.gov

Conceptual Frameworks for Advancing this compound Towards Advanced Pre-clinical Development Stages

Advancing a compound from a promising hit to a preclinical candidate requires a structured framework that integrates medicinal chemistry, biology, and pharmacology. The initial goal is to identify a lead compound with a desirable activity profile and then optimize its drug-like properties.

This framework involves an iterative cycle:

Lead Identification: Identify initial hits from screening that demonstrate promising activity and have favorable chemical properties.

Lead Optimization: Employ rational design and SAR studies (as described in 8.1) to improve potency and selectivity while addressing metabolic liabilities. For example, one research program identified an initial hit, ML382, which had potent biological activity but poor pharmacokinetic properties, limiting it to direct administration. Subsequent medicinal chemistry efforts focused on minimizing oxidative metabolism to create a next-generation compound. nih.gov

ADME/Tox Profiling: Early and continuous assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial. In vitro assays (e.g., metabolic stability in liver microsomes, cell line toxicity) can flag potential issues before resource-intensive in vivo studies. nih.gov

In Vivo Efficacy Studies: Once an optimized candidate with a reasonable pharmacokinetic profile is identified, its efficacy must be demonstrated in relevant animal models of disease. nih.govnih.gov

This systematic approach ensures that resources are focused on compounds with the highest probability of success in later, more complex stages of drug development.

Exploration of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate fundamental biological processes. A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms.

To be an effective probe, a molecule should ideally be potent, selective, and have a known mechanism of action. If a derivative of this compound is found to be a highly selective inhibitor of a particular protein, it could be used to elucidate the role of that protein in health and disease.

Furthermore, the scaffold could be modified to create a covalent or photo-affinity probe. By incorporating a mildly reactive electrophilic group, the compound could be designed to form a permanent covalent bond with its target protein. escholarship.org This would enable researchers to identify the target through proteomic techniques, validate drug-target engagement, and gain a deeper understanding of its biological function.

Q & A

Basic: What are the optimal synthetic routes for N-[2-(benzylsulfamoyl)ethyl]benzamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React benzylsulfonamide with ethylene diamine under Mitsunobu conditions to introduce the ethyl spacer.
  • Step 2: Couple the intermediate with benzoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Yield Optimization: Use catalytic DMAP to enhance acylation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: Confirm the benzamide and sulfamoyl moieties using 1^1H NMR (DMSO-d6): Benzyl protons (δ 7.2–7.4 ppm), sulfonamide NH (δ 8.1 ppm), and ethyl spacer protons (δ 3.4–3.6 ppm). 13^{13}C NMR verifies carbonyl (C=O, ~167 ppm) and sulfonamide (S=O, ~55 ppm) groups .
  • X-ray Crystallography: Grow single crystals via slow evaporation in ethanol. Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., sulfamoyl N–H···O interactions) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize acetylcholinesterase inhibition?

Methodological Answer:

  • Modifications: Introduce bulky substituents (e.g., 4’-benzylsulfonyl) on the benzamide ring to enhance binding to the enzyme’s peripheral anionic site .
  • Assay Protocol: Use Ellman’s method with human recombinant AChE. Pre-incubate the compound (0.1–100 nM) with enzyme, then add acetylthiocholine iodide and DTNB. Measure absorbance at 412 nm to calculate IC50_{50} values .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Advanced: How can contradictory solubility data in polar vs. non-polar solvents be resolved?

Methodological Answer:

  • Solubility Profiling: Conduct shake-flask experiments in buffered solutions (pH 1–10) and solvents (DMSO, ethanol, hexane). Use UHPLC/MS to quantify solubility limits and identify degradation products (e.g., hydrolysis of sulfamoyl groups in acidic conditions) .
  • Formulation Strategies: Develop co-solvent systems (e.g., PEG-400/water) or nanoemulsions to enhance bioavailability for in vivo studies .

Advanced: What experimental approaches address metabolic instability in preclinical models?

Methodological Answer:

  • In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat). Use LC-MS/MS to identify metabolites (e.g., oxidative cleavage of the ethyl spacer or sulfamoyl hydrolysis) .
  • Stabilization: Introduce methyl groups at metabolically labile positions (e.g., α to sulfamoyl) or replace the ethyl spacer with a cyclopropane ring to resist CYP450 oxidation .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling: Synthesize a probe with a photoactivatable group (e.g., diazirine) on the benzamide ring. Irradiate cells/tissues, then perform pull-down assays with streptavidin beads and MS-based proteomics to identify bound targets .
  • In Vivo PK/PD: Administer the compound (3–10 mg/kg IV/PO) in rodent models. Collect plasma/brain samples at timed intervals. Correlate AChE inhibition (ex vivo assays) with compound concentrations (LC-MS/MS) to establish exposure-response relationships .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal: Collect all waste in sealed containers labeled "Hazardous Organic Waste." Neutralize acidic/basic residues before disposal. Collaborate with certified waste management services for incineration .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Standardized Screening: Use the MTT assay across multiple cell lines (e.g., HEK293, HepG2, MCF-7) under identical conditions (48-h exposure, 5% CO2_2). Normalize data to vehicle controls and account for cell doubling times .
  • Mechanistic Studies: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) and clarify cell-type-specific responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.